molecular formula C14H16N4O5S2 B536851 3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B536851
M. Wt: 384.4 g/mol
InChI Key: XQEPRBSXMBWBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a 1,3,4-thiadiazole ring, which is further functionalized with a morpholin-4-ylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the morpholin-4-ylsulfonyl group: This step involves the sulfonylation of the thiadiazole ring using morpholine and a sulfonyl chloride reagent.

    Attachment of the benzamide moiety: The final step involves coupling the functionalized thiadiazole with 3-methoxybenzoic acid or its derivatives under suitable coupling conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) on the benzamide ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is largely dependent on its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or modulating their activity, which can lead to downstream effects on cellular processes.

    Interacting with DNA or RNA: Potentially affecting gene expression or protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: These compounds share the thiadiazole and morpholine moieties but differ in the substitution pattern and functional groups.

    3-methoxy-4-(morpholin-4-yl)aniline: Similar in having the methoxy and morpholine groups but lacks the thiadiazole ring.

Uniqueness

3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

3-methoxy-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N4O5S2/c1-22-11-4-2-3-10(9-11)12(19)15-13-16-17-14(24-13)25(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19)

InChI Key

XQEPRBSXMBWBMG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCGC-00120943;  NCGC 00120943;  NCGC00120943;  C1A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

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